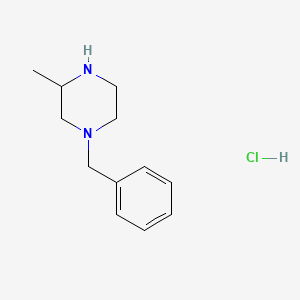
m-PEG36-Mal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG36-Mal involves the reaction of methoxypolyethylene glycol with maleic anhydride. The reaction typically occurs in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the maleimide group. The reaction can be summarized as follows:
- Methoxypolyethylene glycol is dissolved in an appropriate solvent.
- Maleic anhydride is added to the solution.
- The reaction mixture is heated to a specific temperature, usually around 60-80°C.
- The pH of the reaction mixture is adjusted to facilitate the formation of the maleimide group.
- The reaction is monitored until completion, and the product is purified using techniques such as precipitation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The product is then purified using large-scale chromatography or crystallization techniques to achieve high purity levels required for research and industrial applications .
化学反应分析
Types of Reactions
m-PEG36-Mal primarily undergoes substitution reactions due to the presence of the maleimide group. The maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is commonly used to link this compound to biomolecules containing thiol groups .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine residues in proteins or peptides.
Conditions: The reaction typically occurs at neutral to slightly basic pH (pH 7-9) and at room temperature.
Major Products
The major product formed from the reaction of this compound with thiol-containing compounds is a thioether-linked conjugate. This product retains the hydrophilic properties of the PEG spacer, enhancing the solubility and stability of the conjugated biomolecule .
科学研究应用
m-PEG36-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.
作用机制
m-PEG36-Mal exerts its effects by forming covalent bonds with thiol groups in biomolecules. The maleimide group in this compound reacts with thiol groups to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive biomolecules. The PEG spacer in this compound enhances the solubility and stability of the conjugated biomolecule, improving its overall performance in various applications .
相似化合物的比较
m-PEG36-Mal is unique due to its specific structure and functional groups. there are several similar compounds with comparable properties:
m-dPEG36-MAL: A methyl-terminated, thiol-reactive, monodispersed PEGylation product designed for surface and biomolecule modification.
m-dPEG12-MAL: A shorter PEG linker used for applications requiring shorter spacer arms.
These compounds share the common feature of having a maleimide group that reacts with thiol groups, but they differ in their PEG chain lengths and specific applications.
属性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H154N2O39/c1-86-8-9-88-12-13-90-16-17-92-20-21-94-24-25-96-28-29-98-32-33-100-36-37-102-40-41-104-44-45-106-48-49-108-52-53-110-56-57-112-60-61-114-64-65-116-68-69-118-72-73-120-76-77-121-75-74-119-71-70-117-67-66-115-63-62-113-59-58-111-55-54-109-51-50-107-47-46-105-43-42-103-39-38-101-35-34-99-31-30-97-27-26-95-23-22-93-19-18-91-15-14-89-11-10-87-7-5-81-78(83)4-6-82-79(84)2-3-80(82)85/h2-3H,4-77H2,1H3,(H,81,83) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODUJCWJYAVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H154N2O39 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1768.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

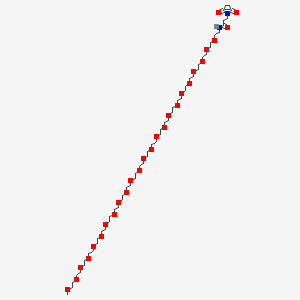
![4-Chloro-5-[4-(hydroxymethyl)triazol-1-yl]-2-phenylpyridazin-3-one](/img/structure/B8006532.png)
![7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B8006534.png)
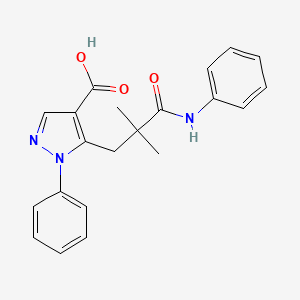
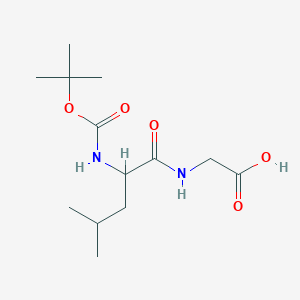
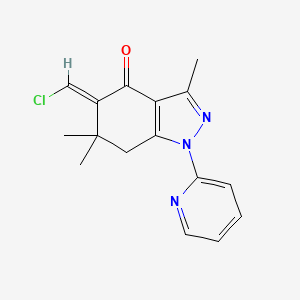
![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)
